6-Oxo-1-phenylpiperidine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-oxo-1-phenylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-7-6-9(12(15)16)8-13(11)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USERNGMOEBNQGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934550-82-0 | |
| Record name | 6-oxo-1-phenylpiperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 6 Oxo 1 Phenylpiperidine 3 Carboxylic Acid and Its Derivatives
Retrosynthetic Analysis of the 6-Oxo-1-phenylpiperidine-3-carboxylic Acid Core
Retrosynthetic analysis of the this compound structure allows for the logical disconnection of the target molecule into simpler, commercially available starting materials. The primary disconnections for the δ-lactam ring suggest several synthetic pathways.
A key disconnection across the C2-N1 and C3-C4 bonds points towards a multicomponent strategy, such as the Castagnoli–Cushman reaction (CCR). This approach would construct the ring from an imine (derived from aniline (B41778) and an aldehyde), and a glutaric acid anhydride (B1165640) derivative. This is a powerful method for creating multiple stereocenters in a single, diastereoselective step. researchgate.netconsensus.app
Another logical disconnection is at the C2-C3 bond and the N1-C6 bond, which is characteristic of an intramolecular cyclization approach. This suggests a linear precursor, such as an N-phenyl-substituted amino diester, which can be cyclized via a Dieckmann condensation to form the keto-ester functionality of the piperidinone ring. dtic.miltandfonline.com This method is a classic and widely used strategy for forming 4-piperidones. dtic.mil
Finally, a radical-based disconnection could involve the formation of a C-C bond, for instance at the C4-C5 position, through an intramolecular cyclization of a suitable acyclic precursor. Modern radical-mediated methods offer alternative pathways to the piperidinone core under mild conditions. nih.govnih.gov
Classical and Modern Approaches to Piperidinone Ring Formation
The formation of the piperidinone ring is the cornerstone of synthesizing this compound and its analogues. Both well-established classical reactions and innovative modern techniques are employed to achieve this.
Cyclization Reactions in Piperidinone Synthesis
Cyclization reactions are the most common strategies for assembling the piperidine (B6355638) ring system. These methods involve the formation of one or more bonds in an intra- or intermolecular fashion to close the ring.
Intramolecular annulation involves the formation of a cyclic structure from a single molecule containing all the necessary atoms. Various strategies have been developed for piperidinone synthesis using this approach. One such method involves the tandem SN2-Michael reaction, where an alkyl 7-iodoacrylate can undergo a Michael addition and subsequent intramolecular nucleophilic displacement when heated with an amine like benzylamine. dtic.mil Another strategy is intramolecular haloamidation of N-protected 3-hydroxy-4-pentenylamines, which can lead to stereoselective formation of the piperidine ring. dtic.mil These methods provide a high degree of control over the resulting stereochemistry.
The Castagnoli–Cushman reaction (CCR) is a highly effective and diastereoselective method for synthesizing substituted δ-lactams, including the 6-oxo-piperidine-3-carboxylic acid scaffold. mdpi.comnih.gov This reaction typically involves the condensation of an imine with a cyclic anhydride. mdpi.com
Specifically, the reaction of 3-aryl glutaric acid anhydrides with imines has been explored to produce 6-oxo-2,4-diarylpiperidine-3-carboxylic acid derivatives. researchgate.netconsensus.app In this process, a 3-aryl glutaric acid is treated with a dehydrating agent like acetic anhydride to form the cyclic anhydride in situ. This anhydride then reacts with a pre-formed or in situ generated imine to yield the desired δ-lactam with three newly created stereocenters, often as a single predominant diastereomer. researchgate.netconsensus.app The versatility of the CCR allows for the use of various aldehydes and amines to generate a library of structurally diverse piperidinone derivatives. nih.govorganic-chemistry.org
Table 1: Examples of Castagnoli-Cushman Reaction for Piperidinone Synthesis
This interactive table summarizes findings from studies on the Castagnoli-Cushman reaction for synthesizing 6-oxo-2,4-diarylpiperidine-3-carboxylic acid scaffolds.
| Glutaric Acid Substrate | Imine Component | Dehydrating Agent | Resulting Scaffold | Key Finding | Reference |
|---|---|---|---|---|---|
| 3-Aryl Glutaric Acids | Aromatic Aldehydes + Primary Amines | Acetic Anhydride | 6-Oxo-2,4-diarylpiperidine-3-carboxylic Acid | Reaction proceeds with high diastereoselectivity, creating three new stereocenters. | researchgate.net, consensus.app |
| Homophthalic Anhydride | Various Imines | Not Applicable | Tetrahydroisoquinolones | A versatile [4+2]-type cyclocondensation suitable for generating compound libraries. | nih.gov |
| Azaindole Dicarboxylic Acids | Various Imines | Acetic Anhydride | Tetrahydropyrido[3',2':4,5]pyrrolo[1,2-a]pyrazines | Reaction is significantly accelerated by microwave irradiation and shows good trans stereoselectivity. | researchgate.net |
The Dieckmann cyclization, or Dieckmann condensation, is a classical base-catalyzed intramolecular condensation of a diester to give a β-keto ester. This reaction is a cornerstone for the synthesis of 4-piperidones. dtic.miltandfonline.com The typical procedure involves the addition of a primary amine to two equivalents of an α,β-unsaturated ester, such as methyl acrylate, to form an aminodicarboxylate ester. This bis-ester then undergoes intramolecular cyclization in the presence of a base like sodium hydride or sodium metal. tandfonline.comepa.gov
The initial cyclized product is a β-keto ester, which can then be hydrolyzed and decarboxylated to yield the final 4-piperidone (B1582916) product. dtic.mil Careful control of reaction conditions, such as high dilution to prevent intermolecular dimerization and temperature control during workup, is crucial for achieving good yields and preventing the retro-Dieckmann reaction. tandfonline.com A "pseudo-Dieckmann reaction" has also been reported for the synthesis of more complex fused piperidinone systems, such as indoline-piperidinones, from α-amino-substituted amides. rsc.org
Modern synthetic chemistry has seen a rise in the use of radical-mediated reactions for the construction of heterocyclic rings, including piperidines. nih.gov These methods often proceed under mild conditions and can offer unique reactivity and selectivity.
One approach involves the intramolecular cyclization of linear amino-aldehydes using a cobalt(II) catalyst. nih.gov Another strategy employs photoredox catalysis, where visible light and an organic photoredox catalyst are used to generate an aryl radical from a linear aryl halide precursor. This radical then undergoes regioselective cyclization to furnish complex spiropiperidines. nih.gov This method is advantageous as it avoids toxic reagents and precious metals. nih.gov
Furthermore, radical-ionic cascade reactions have been developed to assemble fused piperidinones. acs.orgresearchgate.net In one example, an α-iodoester adds to an enoxime, followed by a 5-exo-trig cyclization to produce an alkoxyaminyl radical, which then lactamizes to afford the piperidinone product in a stereocontrolled manner. acs.orgresearchgate.netresearchgate.net
Table 2: Overview of Radical-Mediated Cyclization Strategies for Piperidinones
This interactive table outlines various modern radical-mediated approaches for the synthesis of piperidinone rings.
| Strategy | Catalyst/Initiator | Precursor Type | Key Features | Reference |
|---|---|---|---|---|
| Intramolecular Amine Cyclization | Cobalt(II) catalyst | Linear amino-aldehydes | Proceeds in good yields for various piperidines. | nih.gov |
| Photoredox Catalysis | Organic photoredox catalyst (e.g., 3DPAFIPN) + Hünig's base | Linear aryl halides | Net reductive hydroarylation driven by visible light; mild conditions. | nih.gov |
| Radical-Ionic Cascade | Triethylborane (Et3B) | Chiral allylsilanes with an oxime moiety + α-iodoester | Stereocontrolled formal [2 + 2 + 2] process; forms fused piperidinones. | acs.org, researchgate.net |
| 1,6-Hydrogen Atom Transfer (HAT) | Copper catalyst | N-fluoroamides | Allows for C-H activation and subsequent cyclization to form piperidines. | nih.gov |
Reductive Hydroamination and Amination Cyclizations
Reductive amination and hydroamination reactions represent a powerful strategy for the construction of the piperidine ring. These methods typically involve the intramolecular cyclization of a linear precursor containing both an amine or its progenitor (like an azide) and a carbonyl group, or a functionality that can be transformed into one.
One notable approach involves the intramolecular reductive cyclization of a keto-azide intermediate. This strategy is effective for building highly substituted piperidine skeletons. The key steps involve the formation of a linear precursor containing both a ketone and an azide (B81097) group, which upon reduction of the azide to an amine, spontaneously cyclizes via intramolecular imine formation, followed by in-situ reduction to the stable piperidine ring. While not demonstrated on this compound itself, this methodology has been successfully applied to synthesize related complex piperidine carboxylic acids. researchgate.net
For instance, the synthesis of (2S,3R,6S)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid utilizes this approach, highlighting its potential for stereoselective synthesis. The key intermediate, a conjugated keto-azide, is prepared via Wittig-olefination. The subsequent intramolecular reductive cyclization constructs the desired 2,3,6-trisubstituted piperidine core. researchgate.net This method underscores the versatility of reductive cyclization in preparing functionally rich piperidine derivatives.
Table 1: Key Features of Reductive Cyclization Strategy
| Feature | Description | Reference |
|---|---|---|
| Precursor | Linear molecule with a ketone and an azide group. | researchgate.net |
| Key Step | Intramolecular reductive cyclization of the keto-azide. | researchgate.net |
| Advantages | Allows for the synthesis of highly substituted and stereochemically complex piperidines. | researchgate.net |
| Example | Synthesis of (2S,3R,6S)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid. | researchgate.net |
Hydrogenation and Reduction Strategies for Piperidine Carboxylic Acids
Hydrogenation of pyridine (B92270) precursors is a direct and atom-economical method for synthesizing saturated piperidine rings. This approach is particularly useful for accessing piperidine carboxylic acids when the corresponding substituted pyridine is readily available. Various catalytic systems have been developed to achieve high efficiency and selectivity under mild conditions.
Rhodium-based catalysts, such as rhodium(III) oxide (Rh₂O₃), have proven to be highly active for the hydrogenation of a wide range of functionalized pyridines, including those bearing carboxylic acid groups. rsc.org These reactions can often be carried out under mild temperatures and pressures, tolerating various functional groups like alcohols, amines, and carbonyls. rsc.org For multi-substituted pyridines, heterogeneous hydrogenation typically leads to the cis-configured piperidine as the major product.
Another effective catalyst is Platinum(IV) oxide (PtO₂), often referred to as Adams' catalyst. It is used for the hydrogenation of substituted pyridines in a protic solvent like glacial acetic acid. This method has been successfully employed to synthesize a variety of piperidine derivatives.
The choice of catalyst and reaction conditions can significantly influence the chemo- and stereoselectivity of the reduction. For instance, palladium on carbon (Pd/C) is also a widely used catalyst for hydrogenation reactions. sigmaaldrich.com
Table 2: Catalytic Systems for Hydrogenation of Pyridine Carboxylic Acid Precursors
| Catalyst | Typical Conditions | Substrate Example | Product | Reference |
|---|---|---|---|---|
| Rh₂O₃ | H₂ (5 bar), TFE, 40 °C, 16 h | Pyridine-2-carboxylic acid | Piperidine-2-carboxylic acid | rsc.org |
| PtO₂ | H₂ (50-70 bar), Acetic Acid, RT | Substituted Pyridines | Substituted Piperidines |
| Pd/C | H₂ pressure, various solvents | N-Heterocycles | Saturated N-Heterocycles | sigmaaldrich.com |
Derivatization Strategies for the Carboxylic Acid Moiety
The carboxylic acid group at the 3-position of the 6-oxo-1-phenylpiperidine scaffold is a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives such as esters and amides.
Esterification and Amidation Protocols
Esterification is a fundamental transformation used to modify the properties of the parent carboxylic acid. Standard methods can be applied to this compound and its analogs. A common and mild procedure involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP). orgsyn.org This method is effective for a broad range of alcohols, including sterically hindered ones like tert-butyl alcohol. orgsyn.org Another approach utilizes N-bromosuccinimide (NBS) as a catalyst for the direct esterification of carboxylic acids with alcohols under neat conditions. nih.govresearchgate.net
Amidation protocols are crucial for creating peptide-like structures and other biologically relevant molecules. The reaction of the carboxylic acid with a primary or secondary amine is typically facilitated by peptide coupling reagents. Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient and lead to rapid amide bond formation with minimal side reactions. peptide.com Other common coupling agents include TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), TATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). organic-chemistry.org Phenylsilane (B129415) has also been reported as a mild and effective reagent for direct amidation. researchgate.net These methods allow for the synthesis of a diverse library of amide derivatives from this compound. nih.govrsc.org
Table 3: Common Reagents for Esterification and Amidation
| Transformation | Reagent System | Key Features | Reference |
|---|---|---|---|
| Esterification | DCC / DMAP | Mild conditions, suitable for various alcohols. | orgsyn.org |
| Esterification | N-Bromosuccinimide (NBS) | Metal-free, efficient for aryl and alkyl acids. | nih.govresearchgate.net |
| Amidation | PyBOP | Rapid and efficient coupling, low hazard byproducts. | peptide.com |
| Amidation | Phenylsilane | Mild coupling reagent, applicable to solid-phase synthesis. | researchgate.net |
| Amidation | TBTU, TATU, COMU | Effective peptide coupling agents for various amines. | organic-chemistry.org |
Transformations of the Carboxylic Group to other Functionalities
Beyond ester and amide formation, the carboxylic acid group can be converted into other important functional groups, such as alcohols or nitriles, further expanding the chemical diversity of the piperidinone scaffold.
The reduction of the carboxylic acid to a primary alcohol is a key transformation. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they can sometimes affect other functional groups in the molecule. google.com Milder and more selective methods have been developed. For instance, manganese(I)-catalyzed hydrosilylation using phenylsilane (PhSiH₃) provides an efficient route to reduce a wide range of carboxylic acids, including aromatic and aliphatic ones, to their corresponding alcohols in good yields. d-nb.info This method has been shown to tolerate various functional groups and retain stereochemistry at adjacent chiral centers. d-nb.info Another reducing agent, Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride), has also been used for the reduction of N-benzyl-4-carboxy-4-anilinopiperidine, a structurally related compound. google.com
The conversion of carboxylic acids to nitriles can be achieved through a multi-step sequence, often involving the formation of a primary amide followed by dehydration. Alternatively, processes exist for the direct conversion of nitriles into carboxylic acids via hydrolysis, which can be a useful synthetic consideration when designing a synthetic route. google.com
Synthetic Routes to N-Substituted this compound Analogs
The synthesis of analogs with different substituents on the nitrogen atom is crucial for exploring structure-activity relationships. The general synthetic strategies can be adapted by using different primary amines in the initial ring-forming reactions.
A powerful method for constructing the piperidinone ring is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester. youtube.comyoutube.com For N-substituted analogs, the synthesis can start from a secondary amine like N-benzylaniline or other N-alkylanilines. For example, the synthesis of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester has been reported, starting from N-benzyl glycine (B1666218) ethyl ester. google.com This intermediate is reacted with a 4-halobutyrate ester, and the resulting diester undergoes an intramolecular Dieckmann condensation using a base like sodium tert-butoxide to yield the cyclic β-keto ester. google.com By replacing N-benzyl glycine ethyl ester with derivatives of other primary amines, a variety of N-substituted analogs can be prepared.
Another versatile route starts from an amino acid precursor. For instance, (S)-1-benzyl-6-oxopiperidine-2-carboxylic acid was synthesized via the reductive amination of (S)-2-aminoadipic acid with benzaldehyde, followed by intramolecular N-acylation. researchgate.netasianpubs.org This approach can be readily adapted to produce a range of N-substituted analogs by simply varying the aldehyde used in the initial reductive amination step. Using different substituted benzaldehydes or aliphatic aldehydes would yield the corresponding N-aryl or N-alkyl piperidinone carboxylic acids. nih.gov
Table 4: Synthetic Strategies for N-Substituted Analogs
| Method | Starting Materials | Key Step | N-Substituent Introduction | Reference |
|---|---|---|---|---|
| Dieckmann Condensation | N-substituted glycine ester, 4-halobutyrate ester | Intramolecular condensation of a diester | Use of various N-substituted glycine esters | google.com |
| Amino Acid-Based Route | 2-Aminoadipic acid, Aldehyde | Reductive amination followed by cyclization | Varies with the choice of aldehyde | researchgate.netasianpubs.org |
Catalyst Systems in Piperidinone Synthesis Research
Catalysis plays a pivotal role in the efficient and selective synthesis of piperidinones and their derivatives. Different types of catalysts are employed for various transformations, including ring formation, hydrogenation, and functional group manipulations.
For cyclization reactions like the Dieckmann condensation, strong bases such as sodium hydride (NaH) or sodium ethoxide (NaOEt) are traditionally used to generate the necessary enolate for the intramolecular reaction. youtube.comnih.gov While stoichiometric amounts of base are common, catalytic approaches are continually being developed.
In hydrogenation reactions for the synthesis of piperidines from pyridine precursors, precious metal catalysts are predominantly used. sigmaaldrich.com
Rhodium catalysts , such as Rh₂O₃ and various homogeneous Rh complexes, are highly effective for the hydrogenation of N-heterocycles under mild conditions. rsc.org They often exhibit good functional group tolerance and can provide high stereoselectivity.
Palladium catalysts , typically palladium on carbon (Pd/C), are workhorses in hydrogenation and are widely used for the reduction of aromatic rings and for hydrogenolysis reactions, such as the removal of N-benzyl groups. sigmaaldrich.com
Platinum catalysts , like PtO₂ (Adams' catalyst), are also robust for pyridine hydrogenation, often requiring acidic conditions to maintain catalyst activity.
Ruthenium catalysts have also been explored for these transformations. sigmaaldrich.com
For the derivatization of the carboxylic acid moiety , particularly in amidation , a range of coupling reagents are used, which can be considered catalysts in the sense that they facilitate the reaction but are consumed and converted into byproducts. However, truly catalytic methods for amide bond formation are an active area of research. In esterification, nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP) are often used in catalytic amounts alongside a stoichiometric dehydrating agent like DCC. orgsyn.org Lewis acids have also been shown to catalyze esterification reactions using aromatic carboxylic anhydrides as activating agents. tcichemicals.com
Table 5: Catalysts Used in Piperidinone Synthesis and Derivatization
| Reaction Type | Catalyst/Reagent Class | Specific Examples | Function | Reference |
|---|---|---|---|---|
| Cyclization | Strong Bases | NaH, NaOEt | Enolate formation for Dieckmann condensation | youtube.comnih.gov |
| Hydrogenation | Rhodium Catalysts | Rh₂O₃, [RhCp*Cl₂]₂ | Reduction of pyridine ring | rsc.org |
| Hydrogenation | Palladium Catalysts | Pd/C, Pd(OH)₂/C | Reduction of pyridine ring, debenzylation | sigmaaldrich.com |
| Esterification | Nucleophilic Catalysts | DMAP | Acyl-transfer catalysis | orgsyn.org |
| Amidation | Coupling Reagents | PyBOP, TBTU, DCC, EDC | Carboxylic acid activation | peptide.com |
Stereochemical Aspects and Chiral Synthesis of 6 Oxo 1 Phenylpiperidine 3 Carboxylic Acid Derivatives
Diastereoselective Synthesis of Piperidinone Carboxylic Acids
Diastereoselective synthesis aims to produce a specific diastereomer from a set of possible stereoisomers. For piperidinone carboxylic acids, this involves controlling the relative stereochemistry of substituents on the piperidine (B6355638) ring. Several strategies have been developed to achieve high levels of diastereoselectivity.
One effective method is the acid-mediated stereoselective intramolecular 6-endo-trig cyclization of enones. nih.gov This approach can be tuned to favor specific diastereomers; for instance, a two-hour reaction was found to be optimal for producing 2,6-trans-piperidinones with a diastereomeric ratio of up to 3:1. nih.gov The reaction mechanism involves the initial formation of a trans-isomer which, over a longer duration, can convert into the more stable cis-form. nih.gov
Another powerful technique is the stereoselective hydrogenation of unsaturated piperidinone precursors. The use of specific catalysts, such as rhodium(I) complexes, allows for the reduction of tetrasubstituted enamides, leading to cis-configured 2,4-disubstituted 1-alkylpiperidines after subsequent reduction of the lactam group. nih.gov Similarly, a domino reduction-cyclization reaction following a cross-metathesis step has been applied to the diastereoselective synthesis of 6-substituted pipecolates, which are structurally related to piperidinone carboxylic acids. whiterose.ac.uk
Base-induced intramolecular aza-Michael reactions (IMAMR) have also been employed for the large-scale synthesis of 2,6-trans-piperidines. nih.gov While bases like cesium carbonate can yield good results (85% yield, trans/cis = 90/10), their poor solubility can be a challenge for scaling up. nih.gov
The table below summarizes key findings in diastereoselective synthesis of related piperidinone structures.
| Method | Key Reagents/Catalyst | Target Structure | Diastereomeric Ratio (dr) | Ref |
| Acid-Mediated Cyclization | Acid catalyst | 2,6-trans-4-Oxopiperidines | Up to 3:1 | nih.gov |
| Hydrogenation | Rhodium(I) catalyst | cis-2,4-Disubstituted 1-Alkylpiperidines | High cis-selectivity | nih.gov |
| Base-Induced IMAMR | TBAF or Cesium Carbonate | 2,6-trans-Piperidines | Up to 90:10 (trans/cis) | nih.gov |
Enantioselective Methodologies for 6-Oxo-1-phenylpiperidine-3-carboxylic Acid Analogs
Enantioselective synthesis focuses on producing a specific enantiomer of a chiral molecule. Given that biological systems often interact differently with each enantiomer of a compound, the development of methods to synthesize enantiopure piperidinones is of great importance. wikipedia.orgresearchgate.net Key strategies include the use of chiral auxiliaries and chiral catalysts.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgresearchgate.net This strategy offers high levels of stereoselectivity and reliability. researchgate.net
In the context of piperidinone synthesis, phenylglycinol-derived oxazolopiperidone lactams serve as exceptionally versatile chiral building blocks. researchgate.net These lactams are readily prepared in both enantiomeric forms through the cyclocondensation of a chiral amino alcohol with a delta-oxo acid derivative. researchgate.net This approach allows for the introduction of substituents at various positions on the piperidine ring in a highly regio- and stereocontrolled manner. researchgate.net The chiral auxiliary (the phenylglycinol moiety) directs the stereochemical course of reactions such as alkylations or Michael additions. Subsequent removal of the auxiliary, for example through reductive opening of the oxazolidine (B1195125) and lactam rings, yields enantiopure polysubstituted piperidines. researchgate.net This methodology is particularly powerful when using racemic or prochiral delta-oxo acid derivatives, as it can proceed through dynamic kinetic resolution to directly form lactams with the desired substituents and stereochemistry. researchgate.net
The use of chiral catalysts is a highly efficient method for asymmetric synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. researchgate.net Both metal-based and organocatalytic systems have been successfully applied to the synthesis of chiral piperidinones and related lactams.
Transition-Metal Catalysis: Palladium-catalyzed enantioselective β-C(sp³)-H activation of lactams represents a significant advancement. nih.gov Using chiral bifunctional mono-N-protected amino thioamide (MPAThio) ligands, this method allows for the arylation and olefination of various lactams to produce chiral N-heterocycles with quaternary carbon centers in high yields and enantioselectivities. nih.gov
Iridium and rhodium-based catalysts have proven effective for asymmetric C–H amidation, a direct route to constructing chiral γ-lactams from acyclic amide derivatives. sci-hub.seresearchgate.net Chiral hydrogen-bond-donor catalysts, often used with iridium, can create a chiral environment at the metal center, overcoming mechanistic obstacles to produce unprotected chiral lactams with excellent enantioselectivity. sci-hub.seresearchgate.net Similarly, chiral Cp*Rh(III) complexes have been utilized for direct C-H amination reactions. researchgate.net
Cobalt(III) catalysts, when combined with chiral carboxylic acids (CCAs), have emerged as a powerful system for enantioselective C-H activation. snnu.edu.cnnih.gov An achiral cobalt catalyst paired with a chiral carboxylic acid ligand, such as a pseudo-C₂-symmetric H₈-binaphthyl derivative, can enable the asymmetric synthesis of complex heterocyclic structures via enantioselective C-H bond cleavage. nih.gov
The following table presents examples of chiral catalyst systems used in the synthesis of chiral lactams.
| Catalyst System | Ligand/Co-catalyst | Reaction Type | Enantiomeric Excess (ee) | Ref |
| Palladium(II) | Chiral MPAThio Ligand | β-C(sp³)-H Arylation/Olefination | High | nih.gov |
| Iridium-based | Chiral Hydrogen-Bond-Donor | C–H Amidation | Excellent | sci-hub.seresearchgate.net |
| Cobalt(III) | Chiral Carboxylic Acid | C-H Activation/Amidation | High | snnu.edu.cnnih.gov |
| Copper(I) | Chiral Ligand | Kinugasa Reaction | >99% | acs.org |
Stereochemical Characterization Techniques in Research Contexts
The unambiguous determination of the stereochemistry of synthesized piperidinone derivatives is crucial. Researchers employ a combination of spectroscopic and analytical techniques to elucidate both the relative and absolute configurations of these molecules.
Single-Crystal X-ray Diffraction: For crystalline compounds, single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure, including both relative and absolute stereochemistry. researchgate.netresearchgate.net This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule, confirming the configuration of chiral centers. researchgate.netnih.gov For instance, the relative stereochemistry of a methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate was unequivocally confirmed to be cis using this method. researchgate.net
Chiroptical Methods: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is widely used to separate enantiomers and determine the enantiomeric excess (ee) of a reaction product. To determine the absolute configuration or the elution order of the enantiomers, HPLC can be coupled with a detector for Electronic Circular Dichroism (ECD). researchgate.net The resulting ECD spectrum provides information about how the chiral molecule interacts with circularly polarized light, which can be compared to theoretical calculations or known compounds to assign the absolute configuration. researchgate.net
Structure Activity Relationship Sar Investigations of 6 Oxo 1 Phenylpiperidine 3 Carboxylic Acid Scaffolds
Conformational Analysis and its Influence on Molecular Interactions
The three-dimensional structure of the 6-oxo-1-phenylpiperidine-3-carboxylic acid scaffold and its analogs is a critical determinant of their interaction with biological targets. Conformational analysis reveals the preferred spatial arrangements of the molecule, which in turn dictates how it fits into a receptor's binding site.
Crystallographic studies of various piperidine (B6355638) derivatives, including those with a 6-oxo substitution, consistently show that the piperidine ring predominantly adopts a chair conformation. researchgate.net This conformation is the most stable arrangement for six-membered rings, minimizing steric and torsional strain. In the solid state, this chair form is the observed structure for related compounds like methyl 4-oxo-r-2,c-6-diphenylpiperidine-3-carboxylate. researchgate.net Quantum mechanical calculations on related 1-phenylpiperidine (B1584701) systems further support that the chair conformer is energetically favored over other potential forms, such as the twist-boat conformation. nih.gov For 2-substituted 1-phenylpiperidines, a pseudoallylic strain resulting from the partial double-bond character of the N-C(phenyl) bond can modestly favor an axial orientation for the 2-substituent. nih.gov Studies on methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate have also confirmed the ring's configuration through X-ray diffraction analysis. researchgate.net
Systematic Structural Modifications and their Effects on Biological Mechanisms
Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for biological activity. These studies, often focusing on related piperidine-3-carboxylic acid (nipecotic acid) derivatives, have explored the roles of the core ring, the N1-substituent, and the C3-substituent. nih.govnih.gov
Key findings from these structure-activity relationship (SAR) studies are summarized below:
C3-Substituent: The presence of a substituent at the C3 position is essential for the antiplatelet activity observed in related series. nih.gov Specifically, an amide group directly attached to the ring at this position is preferred. nih.gov When comparing amides and esters, amides generally exhibit approximately double the activity of their corresponding ester analogs. nih.gov
N1-Phenyl Ring Substitution: Modifications to the phenyl ring at the N1 position significantly modulate activity. Derivatives with substituents at the para position of the phenyl ring are considerably more active than those with meta substitution. nih.gov A quantitative structure-activity relationship (QSAR) study indicated that increased lipophilicity and enhanced electron density on the phenyl ring are key properties that boost activity. nih.gov
Piperidine Ring Substitution: Further substitution on the piperidine ring itself generally leads to a decrease in activity. For instance, 2-substitution and 3,5-disubstitution on the piperidine ring resulted in a decline in potency in studies of nipecotamide (B1220166) analogs. nih.gov
The following table summarizes the effects of various structural modifications on the biological activity of piperidine-3-carboxylic acid analogs.
| Molecular Scaffold Modification | Observation | Impact on Activity |
| C3-Substituent | Amides are more potent than corresponding esters. nih.gov | Activity Increase |
| A C3-substituent is necessary for activity. nih.gov | Essential for Activity | |
| N1-Phenyl Ring | para-substitution is superior to meta-substitution. nih.gov | Activity Increase |
| Increased lipophilicity of the phenyl substituent. nih.gov | Activity Increase | |
| Increased electron density on the phenyl ring. nih.gov | Activity Increase | |
| Piperidine Ring | Additional substitution at the C2 or C5 positions. nih.gov | Activity Decrease |
Design Principles for New this compound Analogs
Based on extensive SAR investigations, several key principles have emerged for the rational design of novel and potent analogs based on the this compound scaffold.
Retention of the C3-Carboxylic Acid Moiety or a Bioisostere: The carboxylic acid group at the C3 position, or a functional mimic, is a critical pharmacophoric feature. Conversion to an amide is a viable strategy to enhance potency. nih.govnih.gov Furthermore, the use of carboxylic acid bioisosteres, such as a tetrazole ring, can be explored, as this modification has been shown to enhance potency in other scaffolds by altering the geometry and acidic properties of the molecule. nih.gov
Strategic Substitution on the N1-Phenyl Group: The N1-phenyl ring is a primary site for optimization. New analogs should prioritize substitution at the para position. nih.gov These substituents should be selected to increase the lipophilicity and electron-donating character of the ring, which have been correlated with improved biological activity. nih.gov
Maintaining the Piperidine Core Integrity: The piperidine ring should generally remain unsubstituted at other positions (e.g., C2, C4, C5). nih.gov Introducing additional groups often leads to a decline in activity, likely due to steric clashes within the receptor binding site. The inherent chair conformation of the ring is a stable feature that should be maintained. researchgate.net
Consideration of Stereochemistry: The stereochemical arrangement of the C3-substituent is crucial. Synthesis should be designed to produce specific stereoisomers, as biological targets are often highly sensitive to the spatial orientation of interacting functional groups.
By adhering to these principles, medicinal chemists can rationally design new analogs with a higher probability of exhibiting improved potency and desired biological effects.
Computational and Spectroscopic Characterization in Research of 6 Oxo 1 Phenylpiperidine 3 Carboxylic Acid
Spectroscopic Methods for Structural Elucidation (e.g., NMR, MS)
Spectroscopic techniques are indispensable for the structural verification of 6-oxo-1-phenylpiperidine-3-carboxylic acid. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary methods used to confirm the molecular structure and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework. In ¹H NMR spectroscopy, distinct signals are expected for the aromatic protons of the phenyl group, typically in the range of 7.0-8.0 ppm. The protons on the piperidine (B6355638) ring would appear in the aliphatic region, with their chemical shifts and coupling patterns revealing their relative positions and stereochemistry. For instance, analysis of J values in ¹H NMR spectra can help confirm the relative stereochemistry of substituents on the piperidine ring. rsc.org Two-dimensional NMR techniques, such as COSY and HMBC, would be used to establish the connectivity between protons and carbons throughout the molecule. thieme-connect.de
¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment. Key signals would include those for the carbonyl carbon of the amide (C6), the carboxylic acid carbon (C3), and the carbons of the phenyl ring.
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the confirmation of its molecular formula, C₁₂H₁₃NO₃. nih.gov The monoisotopic mass for this formula is calculated to be 219.08954328 Da. nih.gov Ambient ionization techniques like Direct Analysis in Real Time (DART-MS) coupled with high-resolution mass spectrometry can provide rapid analysis with minimal sample preparation, identifying the protonated molecule and characteristic fragment ions. chemrxiv.org
The table below outlines the expected NMR chemical shifts for the primary atoms in the structure of this compound.
| Atom | Type | Predicted Chemical Shift (ppm) |
| Phenyl Protons | ¹H | 7.0 - 8.0 |
| Piperidine Protons | ¹H | 2.0 - 4.5 |
| Carboxylic Acid Proton | ¹H | 10.0 - 13.0 |
| Amide Carbonyl (C=O) | ¹³C | 165 - 175 |
| Carboxylic Acid Carbonyl (C=O) | ¹³C | 170 - 180 |
| Phenyl Carbons | ¹³C | 110 - 150 |
| Piperidine Carbons | ¹³C | 20 - 60 |
X-ray Crystallography for Absolute Configuration and Conformational Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, a single-crystal X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsion angles. tandfonline.com
This technique is crucial for establishing the absolute configuration of stereocenters and for analyzing the molecule's preferred conformation. The piperidine ring is known to adopt various conformations, most commonly a chair conformation. iucr.org X-ray analysis would confirm the specific conformation of the piperidine ring in the crystal lattice and the orientation of the phenyl and carboxylic acid substituents (axial or equatorial). rsc.orgtandfonline.com
Furthermore, crystallographic data reveals how molecules pack together in the crystal, identifying intermolecular interactions such as hydrogen bonding. In this compound, hydrogen bonds involving the carboxylic acid group and the amide oxygen are expected to play a significant role in stabilizing the crystal structure. researchgate.net The table below shows representative crystallographic data that could be obtained for a derivative of this compound. researchgate.net
| Parameter | Example Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 14.101(4) |
| b (Å) | 10.105(6) |
| c (Å) | 9.532(7) |
| α (°) | 72.774(1) |
| β (°) | 97.356(3) |
| γ (°) | 108.237(3) |
| Volume (ų) | 1231.45 |
| Z | 2 |
Molecular Modeling and Docking Studies of Target Interactions
Computational methods such as molecular modeling and docking are employed to predict how this compound might interact with biological targets like enzymes or receptors. nih.gov These in silico techniques are vital in drug discovery for identifying potential lead compounds and understanding their mechanism of action at a molecular level. nih.gov
Molecular docking simulations place the ligand (the compound) into the binding site of a target protein to predict its preferred binding mode and affinity. dovepress.com The output of a docking study is typically a binding energy score (e.g., in kcal/mol), where a lower score indicates a more favorable interaction. dovepress.com These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site. nih.gov For example, a docking study on a structurally similar N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide derivative identified its potential as a Fibroblast growth factor 1 (FGF1) inhibitor based on low binding energy and good affinity towards the active pocket. researchgate.net
The following table illustrates hypothetical docking results for this compound against a potential protein target.
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |
| Cyclooxygenase-2 (COX-2) | 5KIR | -9.8 | Tyr385, Arg120, Ser530 |
| µ-Opioid Receptor | 5C1M | -8.5 | Asp147, Tyr326, His297 |
| FGF Receptor 1 | 4V04 | -9.2 | Val492, Ala547, Lys514 |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure and chemical reactivity of this compound. nih.gov These calculations can optimize the molecule's geometry and predict various electronic and spectroscopic properties. nih.govmdpi.com
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A Molecular Electrostatic Potential (MEP) map can also be generated, which visualizes the electron density distribution and helps identify regions susceptible to electrophilic and nucleophilic attack. nih.gov
DFT can also be used to calculate various reactivity descriptors that quantify aspects of the molecule's behavior in chemical reactions. These calculations help in understanding the molecule's stability and potential reaction pathways. mit.eduacs.org
The tables below summarize key electronic properties and reactivity descriptors that can be determined through DFT calculations.
Calculated Electronic Properties (Illustrative)
| Property | Value |
|---|---|
| E(HOMO) | -6.5 eV |
| E(LUMO) | -1.8 eV |
| Energy Gap (ΔE) | 4.7 eV |
Calculated Reactivity Descriptors (Illustrative)
| Descriptor | Value |
|---|---|
| Ionization Potential (I) | 6.5 eV |
| Electron Affinity (A) | 1.8 eV |
| Electronegativity (χ) | 4.15 eV |
| Chemical Hardness (η) | 2.35 eV |
Future Research Directions and Challenges in 6 Oxo 1 Phenylpiperidine 3 Carboxylic Acid Chemistry
Development of Novel and Efficient Synthetic Routes
Cascade Reactions: These reactions, also known as domino or tandem reactions, allow for the formation of multiple chemical bonds in a single synthetic operation without the need to isolate intermediates. wikipedia.org The development of cascade reactions, such as a Michael addition/nitro-Mannich/lactamization sequence, could provide a highly efficient route to polysubstituted 2-piperidinones. researchgate.net Similarly, radical-ionic cascade processes present a novel strategy for constructing fused piperidinone systems. nih.govacs.org
Multicomponent Reactions (MCRs): MCRs offer a powerful tool for rapidly generating molecular diversity from simple and readily available starting materials. acs.orgresearchgate.net A four-component reaction involving an aldehyde, an ammonia (B1221849) equivalent, an acyl chloride, and a dienophile could be adapted to produce a wide array of functionalized piperidone products in a single step. researchgate.net
Asymmetric Synthesis: The stereochemistry of piperidine (B6355638) derivatives is often crucial for their biological activity. nih.gov Future synthetic efforts should prioritize the development of enantioselective and diastereoselective methods. This could involve the use of chiral catalysts, such as ruthenium(II) or rhodium(I) complexes for asymmetric hydrogenation, or the application of organocatalysis in reactions like the intramolecular aza-Michael reaction. nih.govmdpi.com The nitro-Mannich (aza-Henry) reaction has also emerged as a versatile tool for the stereoselective synthesis of piperidine-based compounds. researchgate.net
Aza-Michael Addition: The aza-Michael addition is a key reaction for the formation of the piperidine ring. rsc.orgresearchgate.net A concise and high-yielding double aza-Michael reaction has been demonstrated as an atom-efficient method to access chiral 2-substituted 4-piperidone (B1582916) building blocks from divinyl ketones. nih.govacs.org Further exploration of intramolecular endo-aza-Michael additions could lead to the synthesis of a diverse range of piperidines and pyrrolidines. rsc.orgresearchgate.netntu.edu.sg
| Synthetic Strategy | Description | Potential Advantages |
| Cascade Reactions | Multiple bond-forming reactions occur in a single pot without isolating intermediates. wikipedia.org | Increased efficiency, reduced waste, and shorter synthesis time. researchgate.netnih.gov |
| Multicomponent Reactions | Three or more reactants combine in a single reaction to form a product containing substantial parts of all reactants. acs.org | Rapid generation of molecular diversity and complexity. researchgate.net |
| Asymmetric Synthesis | Preferential formation of one enantiomer or diastereomer over the other. | Production of stereochemically pure compounds, which is often crucial for biological activity. nih.gov |
| Aza-Michael Addition | Nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound. rsc.org | An efficient and atom-economical method for constructing the piperidine ring. nih.govacs.org |
Exploration of Undiscovered Mechanistic Biological Pathways
While piperidine and piperidinone derivatives are known to exhibit a broad spectrum of biological activities, the specific mechanistic pathways of many, including 6-oxo-1-phenylpiperidine-3-carboxylic acid, remain to be fully elucidated. Future research in this area should aim to:
Identify Novel Biological Targets: High-throughput screening of this compound and its analogs against a wide range of biological targets could uncover novel therapeutic applications. The piperidine scaffold is present in drugs targeting a variety of conditions, including cancer and Alzheimer's disease. nih.govresearchgate.net
Elucidate Mechanisms of Action: For derivatives that show promising biological activity, detailed mechanistic studies are crucial. This could involve techniques such as proteomics, genomics, and cellular imaging to identify the specific proteins and signaling pathways that are modulated by the compound. For instance, some piperidinone derivatives act as inhibitors of the MDM2-p53 interaction, a key pathway in cancer. nih.gov
Structure-Activity Relationship (SAR) Studies: A systematic investigation of the structure-activity relationships of this compound derivatives is essential for optimizing their biological activity. nih.govacs.org This involves synthesizing a library of analogs with modifications at the N-phenyl ring, the carboxylic acid group, and the piperidinone core, and evaluating their effects on biological targets.
| Potential Therapeutic Area | Known Piperidine/Piperidinone Activity | Future Research Focus for this compound |
| Oncology | Inhibition of the MDM2-p53 interaction, anticancer properties. researchgate.netnih.gov | Screening for activity against various cancer cell lines and identifying specific anticancer mechanisms. |
| Neurodegenerative Diseases | Acetylcholinesterase inhibition for Alzheimer's disease. nih.govnih.gov | Evaluation as potential inhibitors of enzymes and protein aggregation involved in neurodegeneration. |
| Infectious Diseases | Antiviral and antibacterial properties. researchgate.net | Screening against a broad range of pathogens and elucidating the mechanism of antimicrobial action. |
Integration of Advanced Computational Chemistry for Rational Design
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery that can significantly accelerate the design and optimization of new therapeutic agents. Future research on this compound should leverage these tools to:
Perform Virtual Screening and Molecular Docking: Computational screening of large virtual libraries of this compound derivatives against known protein targets can help identify promising lead compounds. researchgate.netresearchgate.net Molecular docking studies can predict the binding modes of these compounds and guide their optimization.
Employ Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activities. researchgate.net These models can then be used to predict the activity of novel, unsynthesized compounds.
Utilize Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the stability of the interaction and the role of specific residues in binding. researchgate.net This information is crucial for the rational design of more potent and selective inhibitors.
| Computational Technique | Application in Drug Design | Relevance to this compound |
| Virtual Screening | Rapidly screen large libraries of compounds against a biological target. | Identify potential lead compounds from a virtual library of derivatives. |
| Molecular Docking | Predict the preferred orientation of a molecule when bound to a target. researchgate.net | Elucidate the binding mode and guide the design of more potent analogs. |
| QSAR | Correlate chemical structure with biological activity. researchgate.net | Predict the activity of new derivatives and prioritize synthetic efforts. |
| Molecular Dynamics | Simulate the movement of atoms and molecules over time. researchgate.net | Assess the stability of the ligand-protein complex and understand the dynamics of binding. |
Diversification of the Piperidinone Scaffold for Broadened Academic Utility
The this compound scaffold is a versatile template that can be chemically modified to generate a diverse range of compounds for academic and therapeutic research. Future efforts in this area should focus on:
Functionalization at Multiple Positions: Exploring synthetic methodologies to introduce a variety of substituents at different positions of the piperidinone ring can lead to compounds with novel properties. nih.govacs.org The carboxylic acid group at the 3-position serves as a convenient handle for further derivatization.
Synthesis of Fused and Spirocyclic Systems: The piperidinone core can be incorporated into more complex fused or spirocyclic ring systems. mdpi.com This can lead to compounds with unique three-dimensional shapes and potentially improved pharmacological properties.
Creation of Compound Libraries: The development of efficient and versatile synthetic routes will enable the creation of large and diverse libraries of this compound derivatives. nih.govresearchgate.net These libraries can be used for high-throughput screening to identify compounds with a wide range of biological activities, thus broadening the academic utility of this scaffold.
| Diversification Strategy | Description | Potential Outcome |
| Multi-position Functionalization | Introduction of various chemical groups at different positions of the scaffold. | Generation of analogs with diverse physicochemical and biological properties. |
| Fused and Spirocyclic Systems | Incorporation of the piperidinone ring into more complex polycyclic structures. mdpi.com | Creation of conformationally constrained molecules with potentially enhanced target selectivity. |
| Compound Library Synthesis | Parallel or combinatorial synthesis of a large number of related compounds. nih.gov | Facilitation of high-throughput screening and discovery of novel biological activities. |
Q & A
Q. What spectroscopic methods are recommended for structural elucidation of 6-Oxo-1-phenylpiperidine-3-carboxylic acid?
- Methodological Answer: Use a combination of / NMR to resolve proton and carbon environments, IR spectroscopy to identify functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm, carbonyl C=O stretch at ~1700 cm), and high-resolution mass spectrometry (HRMS) to confirm molecular weight (CHNO, MW 215.20). X-ray crystallography can resolve tautomeric forms if single crystals are obtainable.
Q. How can researchers verify the purity of synthesized this compound?
- Methodological Answer: Employ reversed-phase HPLC with UV detection (λ = 210–280 nm) or LC-MS, comparing retention times and mass spectra against authenticated standards. Quantify impurities using pharmacopeial guidelines, such as those for related quinolonecarboxylic acids (e.g., ≤0.1% unknown impurities).
Q. What are the common synthetic routes for this compound?
- Methodological Answer: Routes include cyclization of substituted pyridine precursors via acid-catalyzed intramolecular esterification or hydrolysis of tert-butyl esters under acidic conditions (e.g., TFA). Optimize yields by adjusting solvent polarity (e.g., DMF vs. THF) and reaction temperature (60–100°C).
Q. What safety precautions are advised when handling this compound in the lab?
- Methodological Answer: Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation. If safety data are unavailable, reference hazard classifications of structurally analogous compounds (e.g., GHS Category 2 for skin irritation). Conduct preliminary toxicity assays (e.g., Ames test) for novel derivatives.
Advanced Research Questions
Q. How can in silico docking studies predict interactions between this compound and target enzymes?
Q. What experimental strategies resolve contradictions in reported synthetic yields under varying catalytic conditions?
Q. How to design a stability-indicating assay for this compound under stressed conditions?
Q. What methodologies optimize solubility for biological assays?
Q. How to differentiate polymorphic forms of this compound?
Q. What steps address low cyclization yields during synthesis?
Q. How to validate analytical specificity in complex matrices?
Q. What in vitro models assess enzyme inhibition potential?
Q. How can NMR spectroscopy study tautomerism in solution?
- Methodological Answer:
Acquire variable-temperature NMR to observe keto-enol tautomer exchange. Use 2D NOESY to detect intramolecular hydrogen bonding. Compare experimental shifts with DFT-calculated chemical shifts.
Key Considerations
- Data Contradiction Analysis: Replicate experiments under controlled conditions (e.g., humidity, inert atmosphere) and cross-validate with orthogonal techniques (e.g., TGA for thermal stability).
- Experimental Design: Prioritize DOE for multifactorial optimization (e.g., reaction parameters, formulation stability).
- Advanced Characterization: Leverage computational tools (MD, DFT) alongside empirical data to resolve structural and mechanistic ambiguities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
